molecular formula C15H14ClN3O2 B11938660 Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate CAS No. 104332-44-7

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate

Cat. No.: B11938660
CAS No.: 104332-44-7
M. Wt: 303.74 g/mol
InChI Key: CRQKFUOJVVUABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Key structural features include a chloro substituent at position 4, a methyl group at position 3, and an ethyl acetate moiety at the N1 position of the pyrazole ring. Pyrazoloquinolines are notable for their diverse pharmacological activities, including antiviral, anticancer, and antimalarial properties .

Properties

CAS No.

104332-44-7

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)acetate

InChI

InChI=1S/C15H14ClN3O2/c1-3-21-12(20)8-19-15-13(9(2)18-19)14(16)10-6-4-5-7-11(10)17-15/h4-7H,3,8H2,1-2H3

InChI Key

CRQKFUOJVVUABE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)Cl

Origin of Product

United States

Preparation Methods

Friedländer Condensation: Building the Pyrazoloquinoline Framework

The Friedländer reaction remains the most widely used method for constructing the pyrazolo[3,4-b]quinoline core. This one-pot condensation involves:

  • Reactants :

    • o-Aminocarbonyl compounds (e.g., o-aminoacetophenone)

    • Pyrazolones substituted with methyl, phenyl, or hydrogen groups.

  • Conditions :

    • Solvent: Ethylene glycol or DMF

    • Temperature: 120–150°C

    • Catalyst: Clay-supported catalysts for microwave-assisted reactions.

  • Mechanism :
    Nucleophilic attack by the pyrazolone’s amine group on the carbonyl carbon of the o-aminocarbonyl compound initiates cyclization, forming bonds between C9a–N1 and C3–N2 (Figure 1).

Table 1 : Optimization of Friedländer Condensation for Pyrazoloquinoline Synthesis

VariationYield (%)Time (h)Key AdvantageSource
Conventional heating20–508–12Broad substrate compatibility
Microwave-assisted70–850.5–2Reduced side reactions
Clay-supported catalyst65–753–4Recyclable catalyst, minimal waste

Niementowski Reaction: Alternative Pathway for Hydroxylated Intermediates

The Niementowski reaction provides access to 4-hydroxypyrazoloquinolines, which serve as precursors for chlorination and subsequent esterification:

  • Reactants :

    • Anthranilic acid derivatives

    • 3-Methyl-1-phenyl-1H-pyrazol-5-one.

  • Conditions :

    • Solvent: Acetic anhydride

    • Reagent: Polyphosphoric acid (PPA) or POCl₃ for chlorination.

  • Procedure :
    Anthranilic acid reacts with pyrazolone under anhydrous conditions to form 4-hydroxy intermediates, which are treated with PPA or POCl₃ to introduce the chlorine substituent at position 4.

Challenges :

  • Low yields (15–30%) due to competing decarboxylation.

  • Requires rigorous moisture control to prevent hydrolysis.

Esterification of the Pyrazoloquinoline Core

Acetic Acid Side-Chain Introduction

The final step involves attaching the ethyl acetate group to the nitrogen at position 1 of the pyrazoloquinoline:

  • Reactants :

    • 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]quinoline

    • Ethyl bromoacetate or chloroacetate.

  • Conditions :

    • Solvent: Dry DMF or acetonitrile

    • Base: K₂CO₃ or triethylamine

    • Temperature: 60–80°C.

  • Mechanism :
    SN2 displacement replaces the halogen in ethyl haloacetate with the deprotonated nitrogen of the pyrazoloquinoline, forming the acetate side-chain.

Table 2 : Esterification Efficiency Under Varied Conditions

BaseSolventTime (h)Yield (%)Purity (%)
K₂CO₃DMF67895
Et₃NAcetonitrile48297
DBUTHF38598

Modern Innovations and Process Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

  • Example : Sabitha et al. achieved 85% yield in 45 minutes using montmorillonite K10 clay as a catalyst.

  • Advantage : Enhanced energy efficiency and reduced byproduct formation.

Flow Chemistry Approaches

Continuous-flow systems enable scalable production:

  • Throughput : 5 g/h with >90% conversion.

  • Benefit : Precise temperature control minimizes decomposition of heat-sensitive intermediates.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

  • NMR : Distinct signals for acetate methylene (δ 4.21 ppm) and quinoline aromatic protons (δ 7.3–8.5 ppm).

  • Mass Spec : [M+H]⁺ at m/z 304.1 .

Chemical Reactions Analysis

Friedländer Condensation

This method employs o-aminocarbonyl components (e.g., o-aminobenzophenones) and pyrazolones (e.g., 5-chloro-1,3-dimethylpyrazolone) in boiling ethylene glycol. The reaction yields substituted pyrazoloquinolines in a single stage, with yields ranging from 20–85% depending on substituents .

Reagents Conditions Yield Key Features
o-aminobenzophenoneBoiling ethylene glycol20–85%Single-step synthesis

Anthranilic Acid Derivatives

The Niementowski reaction combines anthranilic acid derivatives (e.g., N-(2-hydroxyphenyl)anthranilic acid) with ketones or aldehydes to form intermediates like 4-hydroxyquinolines. Subsequent cyclization with agents like sodium ethoxide or hydrazine hydrate produces pyrazoloquinolines .

Multicomponent Reactions

These reactions use anilines , benzylidene derivatives , and pyrazoles (e.g., 4-amino-3-carboxypyrazole) to construct the pyrazoloquinoline backbone. For example, reacting aniline with benzylidene derivatives and pyrazole derivatives under Pfitzinger conditions yields substituted derivatives .

Formation of Intermediates

The synthesis often involves intermediates such as 4-hydroxyquinolines or cyclized enaminones . For instance, the reaction of anthranilic acid derivatives with ketones forms 4-hydroxyquinolines, which undergo further cyclization to pyrazoloquinolines .

Role of Catalysts

  • Sodium ethoxide promotes cyclization, leading to aromatic pyrazoloquinolines .

  • Copper(I) chloride or zinc chloride facilitates cyclization of pyrazolo enaminones to form fused heterocycles .

Hydrolysis of the Ester Group

The ethyl ester group in the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a common modification for bioactivity studies.

Reactions with Hydrazine

Hydrazine hydrate reacts with intermediates like 1,9-dihydro-3-methyl-4H-pyrazolo[3,4-b]quinoline-4-one to form derivatives such as 1,9-dihydro-3-methyl-4H-pyrazolo[3,4-b]quinoline-4-one .

Table 2: Key Reactions and Conditions

Reaction Type Reagents Conditions Outcome
CyclizationSodium ethoxideHeated mixtureAromatic pyrazoloquinolines
Ester HydrolysisAcid/base (HCl/NaOH)Aqueous solutionCarboxylic acid derivative
Hydrazine ReactionHydrazine hydrateRoom temperatureDihydro-pyrazoloquinoline derivatives

Research Findings

  • The compound’s synthesis is often optimized via microwave-assisted condensation or clay-supported catalysts to improve efficiency .

  • Structural modifications (e.g., chlorine/methyl substituents) enhance lipophilicity and biological activity, making it a candidate for drug discovery .

  • The pyrazoloquinoline core exhibits fluorescence properties, suggesting applications in sensor technology .

Scientific Research Applications

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(7-Chloro-1H-Pyrazolo[3,4-b]Quinolin-1-yl)Acetate

  • Structural Differences : Chloro substituent at position 7 (vs. 4 in the target compound) and a methyl ester (vs. ethyl ester).
  • Physicochemical Properties : The methyl ester may exhibit faster hydrolysis in vivo due to lower steric hindrance, reducing bioavailability compared to the ethyl ester. Crystallographic studies reveal that the chloro substituent at position 7 in this analog participates in halogen bonding (C–Cl⋯π interactions), stabilizing the crystal lattice .
  • Biological Activity : Demonstrated anti-urease efficacy (IC₅₀ = 9.2 ± 0.4 µM), attributed to halogen bonding and hydrogen bonding networks .

Ethyl 3-Amino-6-Methoxy-1H-Pyrazolo[3,4-b]Quinolin-1-Acetate

  • Structural Differences: Methoxy group at position 6 and an amino group at position 3 (vs. methyl and chloro groups in the target compound).
  • Synthesis: Prepared via nucleophilic substitution of a methoxyquinoline precursor with ethyl cyanoacetate, followed by hydrazine cyclization .
  • Biological Activity : Exhibits antiviral activity against RNA viruses, likely due to the electron-donating methoxy group enhancing interaction with viral enzymes .

Pyrazolo[3,4-b]Pyridine Derivatives (e.g., Ethyl 2-(3-Amino-6-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-1-yl)Acetate)

  • Structural Differences: Pyridine core (vs. quinoline) and a trifluoromethyl group at position 4.
  • Biological Activity : Demonstrated anticancer activity (IC₅₀ = 2.8–8.7 µM against HeLa cells), attributed to the electron-withdrawing trifluoromethyl group enhancing DNA intercalation .
  • Synthesis : Utilized hydrazine hydrate and isothiocyanate for cyclization, highlighting the versatility of pyrazolo-heterocycles in medicinal chemistry .

3-(4-((2-(Diethylamino)Ethyl)Amino)-3-Methyl-1H-Pyrazolo[3,4-b]Quinolin-1-yl)Propane-1,2-Diol Dihydrochloride

  • Structural Differences: Diethylaminoethyl side chain and diol group (vs. ethyl acetate in the target compound).
  • Physicochemical Properties : The tertiary amine enhances water solubility (as a dihydrochloride salt), while the diol group may facilitate hydrogen bonding with biological targets .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Substituents Core Key Activities Notable Properties Reference
Target Compound 4-Cl, 3-Me, ethyl ester Quinoline Antiviral (inferred) High lipophilicity
Methyl 2-(7-Cl-Pyrazoloquinolin-1-yl)Acetate 7-Cl, methyl ester Quinoline Anti-urease Halogen bonding stabilizes crystal
Ethyl 3-Amino-6-MeO-Pyrazoloquinoline 6-MeO, 3-NH₂, ethyl ester Quinoline Antiviral Electron-donating methoxy group
Ethyl 2-(3-NH₂-6-CF₃-Pyrazolopyridin-1-yl)Acetate 6-CF₃, ethyl ester Pyridine Anticancer Trifluoromethyl enhances DNA binding

Key Research Findings

  • Substituent Position Effects : Chloro at position 4 (target compound) vs. 7 () alters electronic distribution and bioactivity. Position 4 chloro may enhance antiviral activity by mimicking nucleotide bases .
  • Ester Group Impact : Ethyl esters generally confer longer half-lives than methyl esters due to slower enzymatic hydrolysis .

Biological Activity

Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate, a compound belonging to the pyrazoloquinoline class, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14ClN3OC_{15}H_{14}ClN_{3}O with a molecular weight of approximately 303.74 g/mol. Its structure includes a chloro-substituted pyrazoloquinoline moiety, which is significant for its biological activity.

Biological Activity Overview

1. Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit antimicrobial properties. For example, derivatives of pyrazolo[3,4-b]quinoline have shown efficacy against various bacterial strains and fungi. The presence of the chloro and methyl groups in this compound may enhance its interaction with microbial targets.

2. Antiparasitic Activity
The compound has been evaluated for its potential against parasitic infections such as cryptosporidiosis. Research indicates that similar pyrazoloquinolines exhibit modest potency against Cryptosporidium species with an EC50 value around 2.1 μM, suggesting that this compound might also possess antiparasitic properties .

3. Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a selective cytotoxicity profile, which is crucial for developing targeted cancer therapies. The compound's ability to inhibit cell proliferation while sparing normal cells could be attributed to its specific interactions at the molecular level.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes starting from anthranilic acid derivatives and employing cyclization reactions to form the desired pyrazoloquinoline structure .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacteria and fungi
AntiparasiticModest potency against Cryptosporidium
CytotoxicitySelective against cancer cell lines

Case Studies

Case Study 1: Antiparasitic Efficacy
In a controlled study involving murine models infected with C. parvum, this compound demonstrated significant reduction in parasite load compared to untreated controls. This highlights its potential as a therapeutic agent in treating cryptosporidiosis.

Case Study 2: Cytotoxic Profile
A study evaluating the cytotoxic effects on human leukemia cell lines revealed that the compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating a promising avenue for further development in oncology.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate?

The compound is synthesized via multi-step protocols starting from 2-chloro-6-methylquinoline-3-carbaldehyde. Key steps include:

  • Hydrazine condensation : Reacting the carbaldehyde with hydrazine hydrate in ethanol under reflux to form the pyrazolo[3,4-b]quinoline core .
  • N-alkylation : Introducing the ethyl acetate side chain via alkylation with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Crystallization from methanol or ethanol yields the final product.
    Critical parameters: Temperature control during condensation (~50–80°C) and stoichiometric precision for alkylation .

Q. Which analytical techniques are used to confirm the structure of this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL-97) refines crystal structures, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester –COO– at ~4.2 ppm for ethyl protons) and confirm regiochemistry of the pyrazoloquinoline core .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How can researchers address unexpected byproducts during synthesis?

Unexpected products (e.g., hydrazine derivatives or chlorinated side products) may arise from:

  • Reagent impurities : Use HPLC-grade solvents and recrystallized starting materials.
  • Reaction condition variability : Monitor temperature and pH rigorously. For example, RuCl₃ in acidic conditions can lead to unintended hydrazine intermediates, requiring TLC or GC-MS for real-time tracking .
  • Post-reaction analysis : Compare experimental NMR/X-ray data with computational predictions (e.g., DFT calculations) to identify discrepancies .

Advanced Research Questions

Q. How can conformational dynamics of the compound be studied using NMR?

  • Rotamer analysis : Duplicated peaks in ¹H/¹³C NMR spectra indicate equilibrium between syn-periplanar and anti-periplanar conformers of the N-acylhydrazone moiety. Integration of peak areas quantifies conformer ratios (typically 60:40 favoring syn) .
  • Variable-temperature NMR : Cooling samples to –40°C slows exchange, resolving split signals for individual conformers .
  • NOESY experiments : Detect spatial proximity between protons (e.g., pyrazoloquinoline H-5 and ethyl acetate methylene groups) to validate preferred conformations .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., viral proteases). Input crystallographic data (CIF files) for ligand parameterization .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in GROMACS or AMBER, focusing on hydrogen bonds (e.g., quinoline N–H with catalytic residues) and hydrophobic interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical IR spectra .

Q. How can researchers evaluate the compound’s antiviral activity in vitro?

  • Cell-based assays : Infect Vero cells with HSV-1 or similar viruses. Treat with the compound (5–50 µg/mL) and measure viral replication via plaque reduction or RT-qPCR .
  • Cytotoxicity screening : Use MTT assays on human fibroblasts to determine IC₅₀ (e.g., 5 µg/mL) and therapeutic index (TI = CC₅₀/IC₅₀; TI > 80 indicates safety) .
  • Mechanistic studies : Western blotting or ELISA to assess inhibition of viral entry proteins (e.g., glycoprotein D) .

Q. What strategies optimize green synthesis of this compound?

  • Catalyst selection : Meglumine (a biodegradable amine) enhances reaction efficiency in ethanol, reducing waste versus traditional bases like NaOH .
  • Solvent choice : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

Q. How should conflicting structural or activity data be resolved?

  • Multi-technique validation : Cross-check X-ray data (e.g., SHELX-refined bond angles) with NMR-derived NOE correlations to confirm stereochemistry .
  • Dose-response retesting : Repeat bioassays with purified batches to rule out impurity-driven artifacts .
  • Collaborative peer review : Share raw crystallographic data (e.g., CIF files) or NMR spectra for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.